![molecular formula C15H13BrN2 B14784615 2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole](/img/structure/B14784615.png)
2-[(4-bromophenyl)(1H-pyrrol-2-yl)methyl]-2H-pyrrole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Bromophenyl)dipyrromethane is an organic compound that belongs to the class of dipyrromethanes. It is characterized by the presence of a bromophenyl group attached to a dipyrromethane core.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)dipyrromethane typically involves the acid-catalyzed condensation of pyrrole with 4-bromobenzaldehyde. One common method includes the following steps :
Reactants: 4-bromobenzaldehyde (2 g, 10.80 mmol) and freshly distilled pyrrole (50 ml, 723 mmol).
Catalyst: Indium(III) chloride (InCl3) (0.24 g, 1.08 mmol).
Reaction Conditions: The reactants are mixed under an inert atmosphere and stirred for 2 hours at room temperature.
Workup: The reaction mixture is then treated with powdered sodium hydroxide (0.4 g, 10 mmol) to neutralize the acid, followed by extraction with dichloromethane (DCM). The organic phase is washed with water, dried over sodium sulfate, and concentrated to yield the crude product.
Purification: The crude product is purified by silica-gel chromatography using a mixture of dichloromethane and hexane (1:2) as the eluent.
Industrial Production Methods
While specific industrial production methods for 5-(4-Bromophenyl)dipyrromethane are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
5-(4-Bromophenyl)dipyrromethane can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The dipyrromethane core can be oxidized to form dipyrromethene or other related compounds.
Reduction Reactions: The compound can be reduced to form different derivatives depending on the reducing agents used
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents such as chloranil or ferric chloride can be employed.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used
Major Products Formed
Substitution: Formation of substituted dipyrromethanes.
Oxidation: Formation of dipyrromethenes or corroles.
Applications De Recherche Scientifique
5-(4-Bromophenyl)dipyrromethane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of 5-(4-Bromophenyl)dipyrromethane involves its ability to participate in various chemical reactions due to the presence of the bromophenyl group and the dipyrromethane core. The bromophenyl group can undergo substitution reactions, while the dipyrromethane core can participate in oxidation and reduction reactions. These reactions enable the compound to form a variety of derivatives with different properties and applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Phenyl-dipyrromethane: Lacks the bromine atom, making it less reactive in substitution reactions.
5-(4-Chlorophenyl)dipyrromethane: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.
5-(4-Methylphenyl)dipyrromethane: Contains a methyl group instead of bromine, affecting its electronic properties and reactivity.
Uniqueness
5-(4-Bromophenyl)dipyrromethane is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of more complex molecules and materials .
Propriétés
Formule moléculaire |
C15H13BrN2 |
|---|---|
Poids moléculaire |
301.18 g/mol |
Nom IUPAC |
2-[(4-bromophenyl)-(1H-pyrrol-2-yl)methyl]-2H-pyrrole |
InChI |
InChI=1S/C15H13BrN2/c16-12-7-5-11(6-8-12)15(13-3-1-9-17-13)14-4-2-10-18-14/h1-10,13,15,18H |
Clé InChI |
OAYOKFIPZCMSQI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(N=C1)C(C2=CC=C(C=C2)Br)C3=CC=CN3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



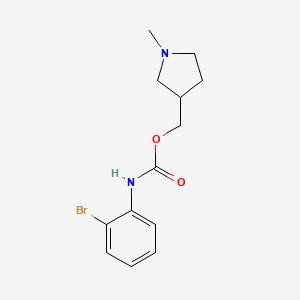
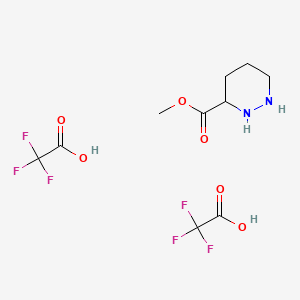
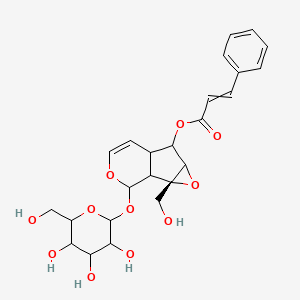
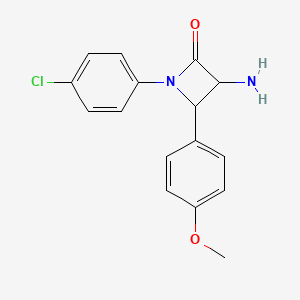


![6,7-Dimethoxy-1-[2-(4-trifluoromethoxy-phenyl)-ethyl]-1,2,3,4-tetrahydro-isoquinoline](/img/structure/B14784578.png)

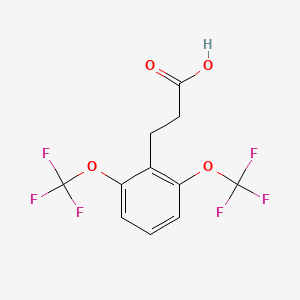
![4-[2-(4-hydroxyphenyl)ethyl]benzene-1,3-diol](/img/structure/B14784595.png)
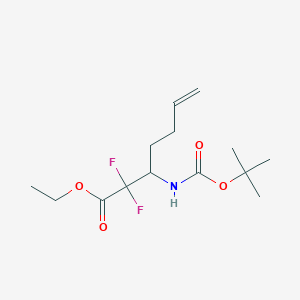
![2H,6H-Pyrano[3,2-b]xanthen-6-one,3,4-dihydro-5,9-dihydroxy-7-(3-hydroxy-3-methylbutyl)-8-methoxy-2,2-dimethyl-](/img/structure/B14784610.png)

